2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine
CAS No.: 946364-29-0
Cat. No.: VC4139273
Molecular Formula: C22H24IN5O2S
Molecular Weight: 549.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946364-29-0 |
|---|---|
| Molecular Formula | C22H24IN5O2S |
| Molecular Weight | 549.43 |
| IUPAC Name | 2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C22H24IN5O2S/c1-16-3-7-19(8-4-16)25-21-15-17(2)24-22(26-21)27-11-13-28(14-12-27)31(29,30)20-9-5-18(23)6-10-20/h3-10,15H,11-14H2,1-2H3,(H,24,25,26) |
| Standard InChI Key | SMMOVJGNYUTVLH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)I |
Introduction
2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine is a complex organic compound with a molecular formula of C22H24IN5O2S and a molecular weight of 549.4 g/mol . This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds, similar to benzene and pyridine but with nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a piperazine ring and an iodophenylsulfonyl group attached to it, along with a p-tolyl group, makes this compound particularly interesting for potential pharmacological applications.
Synthesis and Preparation
While specific synthesis details for 2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine are not readily available, compounds with similar structures often involve multi-step syntheses. Typically, these processes include:
-
Formation of the Pyrimidine Core: This might involve condensation reactions to form the pyrimidine ring.
-
Introduction of the Piperazine Ring: This could involve nucleophilic substitution reactions.
-
Attachment of the Iodophenylsulfonyl Group: This would typically involve a sulfonylation reaction.
Potential Biological Activity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume